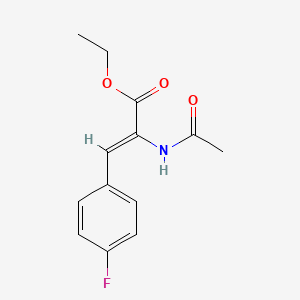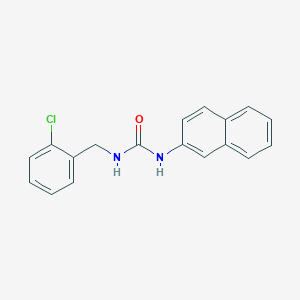
ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate, also known as EFPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EFPA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.
科学的研究の応用
Ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. Furthermore, ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate is not fully understood. However, it has been proposed that ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has also been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to play a role in the pathogenesis of several diseases. Furthermore, ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
Ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has also been shown to exhibit low toxicity in animal studies. However, ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has some limitations for lab experiments. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Furthermore, ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has not been extensively studied in human trials, and its safety and efficacy in humans are not yet known.
将来の方向性
Ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has several potential future directions for scientific research. It has been shown to exhibit promising anti-inflammatory, anti-tumor, and neuroprotective activities. Further studies are needed to elucidate the exact mechanisms of action of ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate and to determine its safety and efficacy in humans. ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate also has potential applications in the development of drug delivery systems for the treatment of neurodegenerative diseases. Furthermore, ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate derivatives can be synthesized and studied for their potential biological activities. Overall, ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate is a promising compound that has the potential to be developed into a useful therapeutic agent for the treatment of several diseases.
合成法
Ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate can be synthesized by the reaction of ethyl acrylate with 4-fluoroaniline in the presence of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain pure ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate. This synthesis method has been reported in several research papers and is considered a reliable and efficient method for ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate synthesis.
特性
IUPAC Name |
ethyl (Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c1-3-18-13(17)12(15-9(2)16)8-10-4-6-11(14)7-5-10/h4-8H,3H2,1-2H3,(H,15,16)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLMHRZVIQHSHR-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)F)/NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-tert-butyl-1-mercapto-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5102451.png)
![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-5,6-diphenyl-1,2,4-triazine](/img/structure/B5102459.png)
![diethyl [5-(2-fluorophenoxy)pentyl]malonate](/img/structure/B5102467.png)
![2-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-1,3-thiazole](/img/structure/B5102473.png)

![5-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-1H-tetrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B5102487.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5102497.png)
![N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5102503.png)
![1-(4-bromophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5102507.png)

![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl 1-naphthoate](/img/structure/B5102530.png)
![2,6-di-tert-butyl-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5102534.png)
![5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B5102540.png)